N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as thiazolecarboxamides . It’s a white solid with a melting point of 190-198°C .
Molecular Structure Analysis
The compound’s structure can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 190-198°C . Its molecular structure can be analyzed using 1H-NMR, 13C-NMR, and IR spectroscopy .Scientific Research Applications
- Observation : Among different derivatives, compounds 1a and 1b demonstrated good antimicrobial potential .
- Activities : These compounds exhibited anti-inflammatory, analgesic effects, and low ulcerogenic index .
Antimicrobial Activity
Imidazole Derivatives
Indole Derivatives
1,3,4-Thiadiazole Derivatives
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many pharmaceuticals . Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects . Therefore, the primary targets of “N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” could potentially be enzymes or receptors involved in inflammatory pathways.
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways affected by this compound. Given the potential anti-inflammatory activity suggested by the presence of the thiazole ring , it might be involved in modulating inflammatory pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the susceptibility of boronic esters to hydrolysis at physiological pH could impact the stability and activity of the compound .
properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-6-12(2)14(8-11)20-16(22)9-13-10-25-18(19-13)21-17(23)15-4-3-7-24-15/h3-8,10H,9H2,1-2H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPCBGIERMYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide |
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